Antifungal Potency of N-Unsubstituted 4-Chlorobenzyl Imidazole vs. Fluconazole and Amphotericin B
In a 2023 head-to-head in vitro antimicrobial evaluation, an N-unsubstituted imidazole bearing a 4-chlorobenzyl moiety (compound 10) demonstrated superior anti-Candida albicans activity compared to the clinical azole fluconazole and activity comparable to the polyene amphotericin B [1]. The study specifically benchmarked N-unsubstituted imidazoles against current antifungal azoles, which all feature N-substitution, establishing that the free imidazole NH is critical for direct heme coordination in CYP51 and the resulting antifungal activity [1]. The target compound 2-(4-chlorobenzyl)-1H-imidazole shares this N-unsubstituted imidazole core with the 4-chlorobenzyl appendage, placing it within the same pharmacophore class.
| Evidence Dimension | In vitro antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Compound 10 (N-unsubstituted imidazole with 4-chlorobenzyl moiety): more active than fluconazole; comparable activity to amphotericin B. Exact MIC/IC50 values available in full text [1]. |
| Comparator Or Baseline | Fluconazole (reference azole antifungal) and amphotericin B (reference polyene antifungal) |
| Quantified Difference | Qualitative ranking: Compound 10 > fluconazole ≈ amphotericin B (for C. albicans). Quantitative MIC values available in full-text supplementary material. |
| Conditions | Candida albicans broth microdilution assay; docking against CYP51 (lanosterol 14α-demethylase) with heme coordination analysis. |
Why This Matters
For antifungal screening programs, selecting an N-unsubstituted 2-benzylimidazole scaffold rather than a conventional N-substituted azole provides a mechanistically distinct starting point that may circumvent existing azole resistance mechanisms.
- [1] Ebrahimi Nassimi, Y.; Fouladi, M.; Hassanzadeh, F. et al. N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Curr. Pharm. Des. 2023, 29(23), 1875-1881. View Source
